REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1.[Cl-].[NH4+]>C(O)C.O1CCCC1.[Fe]>[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1 |f:1.2|
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Name
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|
Quantity
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0.58 g
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Type
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reactant
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Smiles
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CN(CCSC1=CC=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[Cl-].[NH4+]
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Name
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|
Quantity
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45 mL
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Type
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solvent
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Smiles
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C(C)O
|
Name
|
|
Quantity
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23 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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1.1 g
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Type
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catalyst
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Smiles
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[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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While still hot, the reaction mixture is filtered through a pad of diatomaceous earth
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Type
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CUSTOM
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Details
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The concentrated filtrate is partitioned between ethyl acetate and saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The crude material is purified by reverse-phase high performance liquid chromatography
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Name
|
|
Type
|
product
|
Smiles
|
CN(CCSC1=CC=C(C=C1)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |